molecular formula C9H11BrN2O B15321932 2-(5-Bromo-2-methoxyphenyl)acetimidamide

2-(5-Bromo-2-methoxyphenyl)acetimidamide

Cat. No.: B15321932
M. Wt: 243.10 g/mol
InChI Key: FSXDMNMTOIUMPM-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methoxyphenyl)acetimidamide is an organic compound with the molecular formula C9H11BrN2O. It is characterized by the presence of a bromo group and a methoxy group attached to a phenyl ring, along with an acetimidamide functional group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methoxyphenyl)acetimidamide typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with acetamidine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methoxyphenyl)acetimidamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The acetimidamide group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted phenylacetimidamides.

    Oxidation Reactions: Products include 5-bromo-2-methoxybenzoic acid or 5-bromo-2-methoxybenzaldehyde.

    Reduction Reactions: Products include 2-(5-bromo-2-methoxyphenyl)ethylamine.

Scientific Research Applications

2-(5-Bromo-2-methoxyphenyl)acetimidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: It is employed in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of specialty chemicals and as a precursor for agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and methoxy groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The acetimidamide group can form hydrogen bonds and other interactions, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-2-methoxyphenyl)acetimidamide
  • 2-(5-Fluoro-2-methoxyphenyl)acetimidamide
  • 2-(5-Iodo-2-methoxyphenyl)acetimidamide

Uniqueness

2-(5-Bromo-2-methoxyphenyl)acetimidamide is unique due to the presence of the bromo group, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromo group is larger and more polarizable, which can enhance interactions with certain molecular targets and influence the compound’s overall biological activity.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

2-(5-bromo-2-methoxyphenyl)ethanimidamide

InChI

InChI=1S/C9H11BrN2O/c1-13-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H3,11,12)

InChI Key

FSXDMNMTOIUMPM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CC(=N)N

Origin of Product

United States

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